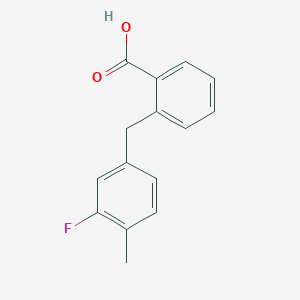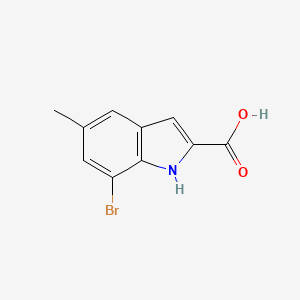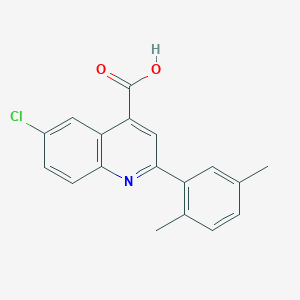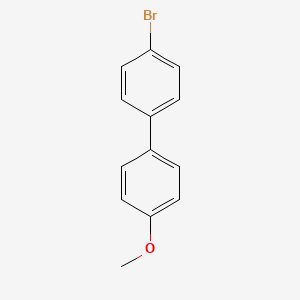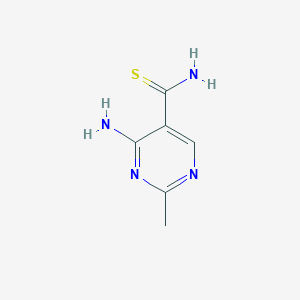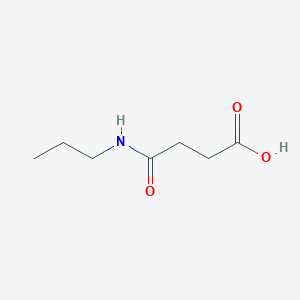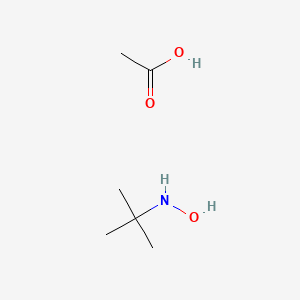
N-(叔丁基)羟胺乙酸酯
描述
N-(tert-Butyl)hydroxylamine acetate, also known as NtBuHA acetate, is a derivative of hydroxylamine. It exhibits thioesterase-mimetic and antioxidant characteristics . It has a molecular weight of 149.19 .
Molecular Structure Analysis
The molecular formula of N-(tert-Butyl)hydroxylamine acetate is C6H15NO3 . The SMILES string representation is CC(O)=O.CC©©NO .Chemical Reactions Analysis
N-(tert-Butyl)hydroxylamine acetate works through a hydroxylamine-mediated chemical reaction that cleaves thioester bonds between palmitate and protein . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
N-(tert-Butyl)hydroxylamine acetate has a melting point of 65-69 °C (lit.) . More detailed physical and chemical properties were not found in the search results.科学研究应用
Spin Trapping of Short-Lived Radicals
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Radical Chemistry.
Summary of the Application
“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the process of spin trapping of short-lived radicals . Spin trapping is a technique used in chemistry where short-lived radical species are reacted with a “spin trap” to form more stable products that can be studied using techniques such as electron spin resonance spectroscopy.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of “N-(tert-Butyl)hydroxylamine hydrochloride” are not detailed in the source . However, in general, the spin trap is introduced into the system where the radicals are being generated. The radicals react with the spin trap to form a more stable radical adduct, which can then be studied.
Results or Outcomes
The specific results or outcomes from this use of “N-(tert-Butyl)hydroxylamine hydrochloride” are not detailed in the source . However, the general outcome of spin trapping experiments is the identification and characterization of radical species that would otherwise be too short-lived to study.
Protection of Retinal Cells from Iron Overload
Specific Scientific Field
Biomedical Research, specifically Ophthalmology and Neurobiology.
Summary of the Application
“N-(tert-Butyl)hydroxylamine”, a mitochondrial antioxidant, has been shown to protect human retinal pigment epithelial cells from iron overload, which is relevant to macular degeneration .
Methods of Application or Experimental Procedures
In the study, human fetal retinal pigment epithelial (RPE) cells were exposed to ferric ammonium citrate to simulate iron overload. This resulted in increased oxidant production and decreased glutathione (GSH) levels and mitochondrial complex IV activity. The addition of “N-(tert-Butyl)hydroxylamine” to the iron-overloaded RPE cells led to a reduction of intracellular iron content, oxidative stress, and partial restoration of complex IV activity and GSH content .
Results or Outcomes
The study found that “N-(tert-Butyl)hydroxylamine” was able to reduce oxidative stress, mitochondrial damage, and age-related iron accumulation in RPE cells. This suggests that it might be useful in age-related macular degeneration due to its potential to reduce oxidative stress, mitochondrial damage, and age-related iron accumulation, which may damage normal RPE function and lead to loss of vision .
Synthesis of α-Ketoamides
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Synthetic Chemistry.
Summary of the Application
“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the synthesis of α-ketoamides . α-Ketoamides are important building blocks in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of “N-(tert-Butyl)hydroxylamine hydrochloride” are not detailed in the source . However, in general, the compound would be used in a reaction with a suitable carbonyl compound to form the α-ketoamide.
Results or Outcomes
The specific results or outcomes from this use of “N-(tert-Butyl)hydroxylamine hydrochloride” are not detailed in the source . However, the general outcome of such reactions is the formation of α-ketoamides, which can be used in further synthetic steps.
Synthesis of 3-Spirocyclopropanated 2-Azetidinones
Summary of the Application
“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the synthesis of 3-spirocyclopropanated 2-azetidinones . These compounds are of interest due to their potential biological activity.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of “N-(tert-Butyl)hydroxylamine hydrochloride” are not detailed in the source . However, in general, the compound would be used in a reaction with a suitable precursor to form the 3-spirocyclopropanated 2-azetidinone.
Results or Outcomes
The specific results or outcomes from this use of “N-(tert-Butyl)hydroxylamine hydrochloride” are not detailed in the source . However, the general outcome of such reactions is the formation of 3-spirocyclopropanated 2-azetidinones, which can be used in further synthetic steps or biological testing.
Effect on Cathepsin D Activity
Specific Scientific Field
Biomedical Research, specifically Biochemistry and Cell Biology.
Summary of the Application
“N-(tert-Butyl)hydroxylamine acetate” has been used in a study to understand its effect on Cathepsin D (CD) activity . Cathepsin D is a protein-degrading enzyme that is implicated in several diseases, including cancer and neurodegenerative disorders.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of “N-(tert-Butyl)hydroxylamine acetate” are not detailed in the source . However, in general, the compound would be used in a biochemical assay to measure the activity of Cathepsin D.
Results or Outcomes
The specific results or outcomes from this use of “N-(tert-Butyl)hydroxylamine acetate” are not detailed in the source . However, the general outcome of such experiments would be a better understanding of the role of Cathepsin D in cellular processes and disease.
Preparation of α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone
Summary of the Application
“N-(tert-Butyl)hydroxylamine acetate” is used in the preparation of α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone . This compound could be of interest due to its potential biological activity.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of “N-(tert-Butyl)hydroxylamine acetate” are not detailed in the source . However, in general, the compound would be used in a reaction with a suitable precursor to form the α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone.
Results or Outcomes
The specific results or outcomes from this use of “N-(tert-Butyl)hydroxylamine acetate” are not detailed in the source . However, the general outcome of such reactions is the formation of α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone, which can be used in further synthetic steps or biological testing.
安全和危害
N-(tert-Butyl)hydroxylamine acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air .
属性
IUPAC Name |
acetic acid;N-tert-butylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C2H4O2/c1-4(2,3)5-6;1-2(3)4/h5-6H,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYZLVSWEOXOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180008 | |
| Record name | tert-Butylhydroxylamine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)hydroxylamine acetate | |
CAS RN |
253605-31-1 | |
| Record name | 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253605-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylhydroxylamine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253605311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylhydroxylamine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYLHYDROXYLAMINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMZ1ZD667 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



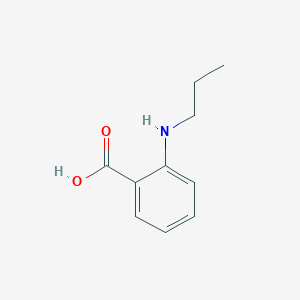
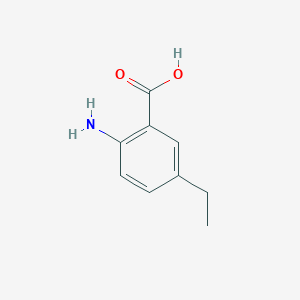
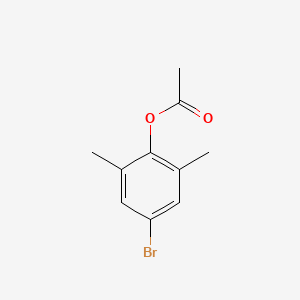
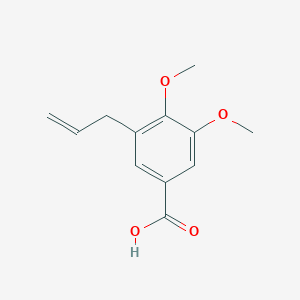
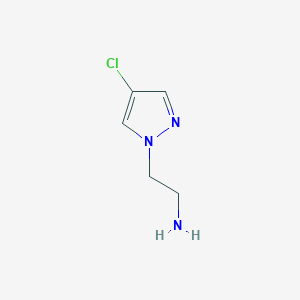
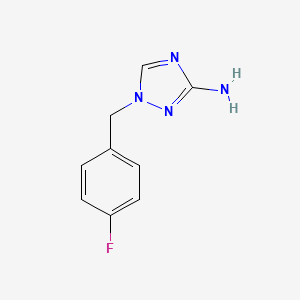
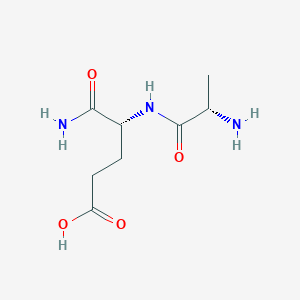
![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)
